molecular formula C9H13BrN4O2S B11812804 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11812804
M. Wt: 321.20 g/mol
InChI Key: LKYNDYBHFRHQPG-UHFFFAOYSA-N
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Description

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a complex organic compound with a unique structure that includes a bromine atom, a hydrazinyl group, and a pyrrolidin-1-ylsulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Hydrazinylation: Addition of the hydrazinyl group.

    Sulfonylation: Attachment of the pyrrolidin-1-ylsulfonyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazinyl group to other functional groups.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides or nitriles, while substitution of the bromine atom may result in various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the hydrazinyl and sulfonyl groups.

    3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the bromine and hydrazinyl groups.

Uniqueness

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C9H13BrN4O2S

Molecular Weight

321.20 g/mol

IUPAC Name

(3-bromo-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H13BrN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13)

InChI Key

LKYNDYBHFRHQPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Br

Origin of Product

United States

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